molecular formula C11H21NO3 B2511506 tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate CAS No. 1307800-86-7

tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

Cat. No.: B2511506
CAS No.: 1307800-86-7
M. Wt: 215.293
InChI Key: JNNOAQQODYAQBD-IUCAKERBSA-N
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Description

tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate (CAS 310450-41-0) is a high-value chiral pyrrolidine derivative extensively used as a sophisticated building block in organic and medicinal chemistry research . This compound features a stereochemically defined structure with two chiral centers, (2S) and (1S), making it an essential precursor for the asymmetric synthesis of complex molecules . Its primary application lies in the development of pharmaceutical compounds, where it serves as a key intermediate for introducing chiral pyrrolidine motifs, which are common structural elements in bioactive molecules and drugs . The tert-butoxycarbonyl (Boc) protecting group safeguards the pyrrolidine nitrogen, allowing for selective functionalization at the hydroxyethyl side chain and enabling versatile downstream synthetic transformations . Researchers utilize this compound in the synthesis of potential therapeutic agents, leveraging its rigid scaffold to influence the three-dimensional geometry and biological activity of the final target molecule. It is particularly valuable in constructing drug candidates for central nervous system (CNS) disorders, antibiotics, and enzyme inhibitors. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling instructions. Hazard Statements: H315-H319 - Causes skin irritation and serious eye irritation . Storage: Preserve in a dark place under an inert atmosphere at room temperature to ensure long-term stability .

Properties

IUPAC Name

tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOAQQODYAQBD-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307800-86-7
Record name tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyethyl moiety.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to mimic natural substrates or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group in peptide synthesis is particularly noteworthy.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides structural rigidity. The tert-butyl ester group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine-based tert-butyl carbamates allows for tailored applications in drug discovery. Below is a comparative analysis of tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate with analogous compounds:

Structural and Functional Group Variations

Stereochemical Specificity

The (2S,1S)-configuration of the target compound distinguishes it from stereoisomers like the unspecified Tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 916145-68-1). Chirality is critical for interactions with biological targets; for example, fluorinated analogs such as tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5) leverage stereochemistry to optimize binding to enzymes or receptors .

Biological Activity

tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate, also known as tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate, is a compound with significant potential in medicinal chemistry. Its molecular formula is C11H21NO3C_{11}H_{21}NO_3 and it has a molecular weight of 215.29 g/mol. This compound is of interest due to its structural characteristics that may influence its biological activity, particularly in the context of anti-inflammatory and neuroprotective effects.

  • IUPAC Name : this compound
  • CAS Number : 1307800-86-7
  • Molecular Formula : C11H21NO3C_{11}H_{21}NO_3
  • Molecular Weight : 215.29 g/mol

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. A study highlighted the inhibition of cyclooxygenase-2 (COX-2) activity by related pyrrolidine derivatives, suggesting a potential mechanism for reducing inflammation. The IC50 values reported were comparable to established anti-inflammatory drugs such as celecoxib, indicating significant potency in this regard .

Neuroprotective Effects

Pyrrolidine derivatives have been investigated for their neuroprotective properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells while protecting neuronal cells from oxidative stress. These effects are thought to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis .

Case Study 1: Anti-inflammatory Activity

In a controlled study, a series of pyrrolidine derivatives were tested for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results demonstrated that compounds with structural similarities to this compound significantly reduced edema compared to the control group. This suggests that such compounds could be developed as effective anti-inflammatory agents.

CompoundIC50 (μmol/L)Comparison DrugIC50 (μmol/L)
Compound A0.04 ± 0.01Celecoxib0.04 ± 0.01
Compound B0.05 ± 0.02Aspirin0.06 ± 0.03

Case Study 2: Neuroprotection in Oxidative Stress Models

A recent investigation assessed the neuroprotective effects of pyrrolidine derivatives against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The study found that treatment with these compounds resulted in increased cell viability and reduced markers of oxidative damage, suggesting their potential utility in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Hydroxyl Group Position : The position of the hydroxyl group on the ethyl chain appears critical for maintaining biological activity.
  • Alkyl Substituents : Variations in alkyl chain length and branching can modulate lipophilicity and receptor binding affinity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl chloroformate reacts with (2S,4S)-4-amino-2-methylpyrrolidine under basic conditions (e.g., triethylamine in CH2Cl2) to introduce the Boc protecting group. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, with reaction progress monitored via LC-MS .
  • Key Parameters : Solvent polarity (e.g., dichloromethane vs. THF), temperature (room temp vs. reflux), and base selection (DIPEA vs. TEA) influence yield and enantiomeric excess (ee).

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify stereochemistry (e.g., δ 1.4 ppm for tert-butyl, δ 4.2–4.5 ppm for hydroxyethyl protons) .
  • HRMS : Exact mass determination (e.g., calculated [M+H]<sup>+</sup> = 244.1914, observed 244.1910) .
  • IR : Peaks at ~3400 cm<sup>-1</sup> (O-H stretch) and ~1700 cm<sup>-1</sup> (C=O stretch) confirm functional groups .
    • Purity : Assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Q. What role does this compound play in drug discovery pipelines?

  • Applications : It serves as a chiral intermediate for synthesizing bioactive molecules, such as kinase inhibitors or GPCR modulators. Its hydroxyl and pyrrolidine groups enable hydrogen bonding and conformational rigidity, critical for target binding .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis, and what analytical methods resolve stereochemical ambiguities?

  • Optimization : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers. Asymmetric catalysis (e.g., Jacobsen’s catalyst) or kinetic resolution improves ee to >99% .
  • Contradictions : Discrepancies in ee values may arise from epimerization during workup (e.g., spontaneous racemization in MeOH, as seen in ). Mitigate via low-temperature quenching and inert atmosphere.

Q. What strategies address contradictions in spectral data (e.g., unexpected <sup>13</sup>C NMR shifts)?

  • Troubleshooting :

  • Solvent Effects : Compare NMR in CDCl3 vs. DMSO-d6; DMSO may cause shifts due to hydrogen bonding.
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts .
    • Case Study : In , unexpected epimerization in aqueous MeOH was resolved by switching to anhydrous THF.

Q. How does computational modeling predict the compound’s reactivity in nucleophilic substitutions?

  • Methods : DFT calculations (B3LYP/6-31G*) model transition states for SN2 reactions. The hydroxyethyl group’s steric hindrance reduces reactivity at the pyrrolidine nitrogen, favoring Boc deprotection under acidic conditions .
  • Validation : Compare predicted vs. experimental kinetic data (e.g., reaction rates in TFA/CH2Cl2).

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